molecular formula C21H17BrO2 B4601192 4-bromobenzyl diphenylacetate

4-bromobenzyl diphenylacetate

Cat. No.: B4601192
M. Wt: 381.3 g/mol
InChI Key: ZDHMEGOUTGQMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzyl diphenylacetate is a useful research compound. Its molecular formula is C21H17BrO2 and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.04119 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

4-Bromobenzyl diphenylacetate and related bromophenols serve as precursors or intermediates in the synthesis of complex molecules. For instance, the study by Tsvelikhovsky and Buchwald (2010) demonstrates the use of brominated compounds in the palladium-catalyzed condensation, yielding diphenylamine intermediates that are key to synthesizing heteroaromatic compounds like indoles, carbazoles, acridines, and dibenzazepines. This process highlights the role of brominated compounds in facilitating the synthesis of important heterocyclic compounds with potential applications in pharmaceuticals and materials science (Tsvelikhovsky & Buchwald, 2010).

Antioxidant Properties

Bromophenols, closely related to this compound, have been identified for their potent antioxidant activities. A study on novel bromophenols synthesized from benzoic acids demonstrated significant antioxidant activities across various assays, suggesting their potential use in therapeutic applications for managing oxidative stress-related conditions (Öztaşkın et al., 2017).

Material Science and Environmental Applications

In material science, brominated compounds are explored for their potential in creating advanced materials with unique properties. For example, the study on the photochemical decomposition of polybrominated diphenyl ethers (PBDEs) in various solvents sheds light on their degradation patterns, which is crucial for understanding the environmental fate and designing materials with desirable photostability or degradability (Eriksson et al., 2004).

Properties

IUPAC Name

(4-bromophenyl)methyl 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO2/c22-19-13-11-16(12-14-19)15-24-21(23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHMEGOUTGQMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.